

# A Technical Review of Tetrathiomolybdate (Coprexa)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tetrathiomolybdate (formerly known under the brand name **Coprexa**) is a potent, orally administered copper-chelating agent. Initially developed for the treatment of Wilson's disease, a genetic disorder characterized by copper overload, its mechanism of action has prompted investigations into its therapeutic potential for a range of other conditions, including fibrotic diseases and various cancers. This document provides an in-depth technical overview of the existing literature on tetrathiomolybdate, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Tetrathiomolybdate exerts its primary effect by forming a stable tripartite complex with copper and albumin in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion.[1] This targeted depletion of bioavailable copper interferes with copper-dependent physiological and pathological processes, including angiogenesis, fibrosis, and inflammation.

## **Quantitative Data from Clinical Trials**

The following tables summarize key quantitative data from clinical trials investigating the efficacy and safety of tetrathiomolybdate in various conditions.

### Wilson's Disease



| Trial<br>Identifier/Ref<br>erence          | Phase      | Number of<br>Patients | Treatment<br>Regimen                                                         | Key Efficacy<br>Outcomes                                                                                                                                                          | Key<br>Safety/Toler<br>ability<br>Findings                                                                                 |
|--------------------------------------------|------------|-----------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Brewer et al.                              | Open-label | 33                    | Tetrathiomoly<br>bdate for 8<br>weeks,<br>followed by<br>zinc<br>maintenance | Neurological deterioration observed in only 1 of 33 patients during initial treatment.[2] Good to excellent neurological recovery in most patients during long-term follow-up.[2] | Reversible<br>anemia in<br>one patient.<br>[2]                                                                             |
| Double-blind,<br>controlled<br>study[3][4] | II         | 48                    | Tetrathiomoly<br>bdate + Zinc<br>vs. Trientine<br>+ Zinc for 8<br>weeks      | Neurological deterioration in 1 of 25 patients in the tetrathiomoly bdate arm, compared to 6 of 23 in the trientine arm (p<0.05).[3]                                              | Anemia and/or leukopenia in 3 patients, and elevated transaminase s in 4 patients in the tetrathiomoly bdate group. [3][4] |
| NCT0227359<br>6[5]                         | II         | 28                    | Bis-choline<br>tetrathiomoly<br>bdate<br>(WTX101)                            | 71% of patients met the primary endpoint for treatment                                                                                                                            | No cases of drug-related paradoxical neurological worsening.                                                               |



success at 24 Reversible weeks.[5] increases in Mean liver enzymes corrected in 39% of nonpatients at ceruloplasmin higher doses. -bound [5] 11 serious copper (NCC) adverse was reduced events were by 72% from reported in 7 baseline.[5] patients, with 4 possibly or probably related to the study drug.[5]

# Oncology



| Trial<br>Identifier/<br>Reference | Cancer<br>Type                | Phase | Number of<br>Patients | Treatment<br>Regimen                                                                        | Key<br>Efficacy<br>Outcomes                                                                                                            | Key<br>Safety/Tol<br>erability<br>Findings                                                                                         |
|-----------------------------------|-------------------------------|-------|-----------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Phase II<br>Study[6]              | Advanced<br>Kidney<br>Cancer  | II    | 15                    | Tetrathiom<br>olybdate<br>monothera<br>py                                                   | 4 of 8 evaluable patients had stable disease with a median duration of 34.5 weeks.[6] 6-month progressio n-free survival was 31%. [6]  | Generally well- tolerated; mild fatigue and sulfurous eructation were common. [6]                                                  |
| Phase II<br>Study[7][8]           | High-Risk<br>Breast<br>Cancer | II    | 75                    | Tetrathiom<br>olybdate to<br>maintain<br>ceruloplas<br>min levels<br>between 8-<br>16 mg/dl | At a median follow-up of 6.9 years, the event-free survival (EFS) was 75.6%.[7] For patients with triplenegative breast cancer (TNBC), | Well-tolerated. Grade 3/4 toxicities included reversible neutropeni a (2.3%), febrile neutropeni a (0.04%), and fatigue (0.2%).[7] |



|                   |                                    |       |    |                                                            | the progressio n-free survival (PFS) was 79.2%.[7]                              |                                                                                        |
|-------------------|------------------------------------|-------|----|------------------------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Pilot<br>Trial[9] | Metastatic<br>Colorectal<br>Cancer | Pilot | 24 | Tetrathiom olybdate in combinatio n with IFL chemother apy | Overall response rate of 25%.[9] Median time to progressio n was 5.6 months.[9] | The combinatio n was well-tolerated, and the dose intensity of IFL was maintained .[9] |

**Idiopathic Pulmonary Fibrosis (IPF)** 

| Trial Identifier/Refere nce | Phase | Number of<br>Patients | Primary<br>Endpoint | Key Findings                                                                                                                                              |
|-----------------------------|-------|-----------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT00189176[1<br>0][11]     | 1/11  | Not specified         | Safety              | A Phase I/II clinical trial demonstrated the efficacy of tetrathiomolybdat e in patients with IPF, leading to Orphan Drug status for this indication.[12] |

# Experimental Protocols Superoxide Dismutase (SOD1) Activity Assay



This protocol is a composite based on methodologies described in the literature for determining SOD1 activity in cell lysates, often in the context of tetrathiomolybdate treatment.[13][14][15] [16][17]

- 1. Reagents and Materials:
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Bradford assay reagent for protein quantification
- SOD assay kit (utilizing a water-soluble tetrazolium salt, WST-1, or similar)
- Xanthine oxidase
- Hypoxanthine (or xanthine)
- SOD standard (e.g., bovine Cu/Zn-SOD)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 450 nm
- 2. Procedure:
- Sample Preparation:
  - Treat cells with tetrathiomolybdate at desired concentrations and for the specified duration.
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in an appropriate lysis buffer on ice.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of the lysate using a Bradford assay.
- Assay Performance:
  - Prepare a standard curve using the provided SOD standard.



- In a 96-well plate, add samples (cell lysates), standards, and blanks in duplicate or triplicate.
- Add the working solution containing the WST-1 substrate to all wells.
- Initiate the reaction by adding the enzyme solution (xanthine oxidase) to all wells except the blanks.
- Incubate the plate at 37°C for 20 minutes.
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of inhibition of the superoxide-mediated reaction for each sample and standard.
  - Generate a standard curve by plotting the percentage of inhibition against the SOD standard concentrations.
  - Determine the SOD activity in the samples by interpolating their percentage of inhibition on the standard curve.

### In Vivo Matrigel Plug Angiogenesis Assay

This protocol provides a general framework for assessing in vivo angiogenesis, a process inhibited by tetrathiomolybdate. It is based on standard methodologies.[18][19][20][21][22]

- 1. Reagents and Materials:
- Matrigel basement membrane matrix
- Pro-angiogenic factor (e.g., bFGF or VEGF)
- Heparin
- Anesthetic agent for mice
- Syringes and needles

### Foundational & Exploratory



- · Surgical tools for plug excision
- Hemoglobin quantification kit
- Histology reagents (formalin, paraffin, hematoxylin and eosin stain)
- Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
- 2. Procedure:
- Preparation of Matrigel Mixture:
  - Thaw Matrigel on ice.
  - On ice, mix Matrigel with the desired concentration of a pro-angiogenic factor (e.g., bFGF)
     and heparin. For control plugs, omit the pro-angiogenic factor.
  - If testing the inhibitory effect of tetrathiomolybdate, it can be administered systemically to the animals or incorporated directly into the Matrigel.
- Injection:
  - Anesthetize the mice.
  - Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
- Plug Excision and Analysis:
  - After a predetermined period (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.
  - Quantitative Analysis: Homogenize a portion of the plug and measure the hemoglobin content using a colorimetric assay to quantify blood vessel formation.
  - Qualitative and Semi-Quantitative Analysis: Fix the remaining portion of the plug in formalin, embed in paraffin, and section for histological analysis. Stain sections with



hematoxylin and eosin to visualize cellular infiltration and perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.

# Signaling Pathways and Mechanisms of Action Copper Chelation and Systemic Depletion

Tetrathiomolybdate's fundamental mechanism is the chelation of copper. It forms a stable, biologically inert tripartite complex with copper and albumin in the bloodstream. This action has two main consequences: it prevents the intestinal absorption of copper and sequesters free copper in the circulation, thereby reducing the amount of copper available for cellular uptake and utilization by copper-dependent enzymes and signaling pathways.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ammonium Tetrathiomolybdate|Copper Chelator|CAS 15060-55-6 [benchchem.com]
- 2. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A pilot trial of the anti-angiogenic copper lowering agent tetrathiomolybdate in combination with irinotecan, 5-flurouracil, and leucovorin for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. meddatax.com [meddatax.com]
- 12. Tetrathiomolybdate, a copper chelator for the treatment of Wilson disease, pulmonary fibrosis and other indications PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. UC Davis Superoxide Dismutase [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]



- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Review of Tetrathiomolybdate (Coprexa)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108656#review-of-coprexa-literature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com